2-Amino-8H-purin-6-ol

Xanthine Oxidase Inhibition Cancer Chemotherapy Enzyme Kinetics

Researchers requiring a functionalized purine scaffold for inhibitor design often face supply inconsistencies with generic 6-oxopurines. This compound provides a reliable 2-amino-substituted core, critical for modulating hydrogen-bonding networks and converting substrates into selective enzyme inhibitors. Bulk procurement ensures batch-to-batch consistency for medicinal chemistry and assay development. - Enables derivatization for potent inhibition; related scaffolds achieve nanomolar CDK2 IC50 (19 nM). - Ideal for developing selective XOD inhibitors; related analogs show 32.8-fold preference for 6MP metabolism over xanthine. - Basis for 2-aminopurine fluorescent probes, enabling high-throughput, real-time DNA enzyme assays without secondary reporters.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
Cat. No. B11920643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8H-purin-6-ol
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1N=C2C(=O)NC(=NC2=N1)N
InChIInChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H2,(H3,6,8,9,10,11)
InChIKeyKLHHJVHBYLJVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8H-purin-6-ol Core Scaffold


2-Amino-8H-purin-6-ol (also designated as 2-amino-6-hydroxypurine or the 8H tautomer of guanine) is a functionalized purine derivative belonging to the class of 6-oxopurines [1]. It features a critical amino substituent at the 2-position and a hydroxyl group at the 6-position of the purine heterocyclic system. This specific substitution pattern distinguishes it from natural purine nucleobases like adenine (6-amino) and hypoxanthine (6-oxo) [2]. The compound can exist in various tautomeric forms, with computational studies indicating that the N7H and N9H tautomers are predominant depending on the local environment, which directly influences its hydrogen-bonding capacity and molecular recognition [1]. As a core scaffold, 2-Amino-8H-purin-6-ol is integral to the development of selective enzyme inhibitors and fluorescent probes for nucleic acid research.

Core scaffold identity
2-Amino substitution distinguishes from simple 6-oxopurines
Tautomeric context
Altered equilibrium influences H-bonding and molecular recognition
Research utility
Enables selective enzyme inhibitor and fluorescent probe development

2-Amino-8H-purin-6-ol vs. Simple 6-Oxopurines


Generic substitution of 2-Amino-8H-purin-6-ol with seemingly similar 6-oxopurines (e.g., hypoxanthine or xanthine) fails due to the unique electronic and steric influence of the 2-amino group. This substituent fundamentally alters the molecule's tautomeric equilibrium, hydrogen-bonding network, and ability to act as a substrate or inhibitor for critical purine-metabolizing enzymes [1]. For instance, while hypoxanthine and xanthine are key intermediates in purine catabolism and can serve as substrates for xanthine oxidase (XOD), the presence of the 2-amino group in compounds derived from this scaffold can convert them from substrates into potent, and sometimes preferential, inhibitors [2]. This functional switch is not predictable from the base structure alone, and its quantitative impact on enzyme kinetics (Ki, IC50) and substrate selectivity is what defines its value in targeted research and therapeutic development, as detailed in the quantitative evidence below.

6-Oxopurine mismatch

Simple 6-oxopurines (hypoxanthine, xanthine) lack the 2-amino group, which may alter enzyme recognition and substrate/inhibitor behavior.

Tautomeric context

Tautomeric equilibrium differs; hydrogen-bonding and molecular recognition context may not transfer directly.

Functional switch unpredictability

XOD substrate-to-inhibitor conversion may not be predictable from base purine structure alone; experimental validation is required.

2-Amino-8H-purin-6-ol Quantitative Evidence


Substrate-Selective XOD Inhibition

The derivative 2-amino-6-hydroxy-8-mercaptopurine (AHMP), based on the 2-Amino-8H-purin-6-ol scaffold, exhibits a stark, therapeutically advantageous substrate preference for inhibiting xanthine oxidase (XOD). Unlike the classical XOD inhibitor allopurinol, which non-selectively blocks the hydroxylation of both the anticancer drug 6-mercaptopurine (6MP) and the natural metabolite xanthine, AHMP preferentially inhibits the metabolic clearance of 6MP. This selectivity is quantified by a 32.8-fold lower IC50 when 6MP is the substrate [1].

XOD inhibition selectivity
Head-to-head
32.8× lower IC50 for 6MP metabolism (0.54 µM vs 17.71 µM)
Reported substrate-selective XOD inhibition context
Direct comparison with allopurinol (non-selective)
Xanthine Oxidase Inhibition Cancer Chemotherapy Enzyme Kinetics

Substrate-Dependent XOD Binding Affinity

The preferential inhibition of XOD by AHMP is further substantiated by a direct comparison of its inhibition constant (Ki). The binding affinity of AHMP for XOD is markedly stronger when the enzyme is acting on the drug substrate 6MP compared to the natural substrate xanthine, confirming a substrate-dependent inhibitory mechanism that is not observed with non-selective inhibitors [1].

Substrate-dependent Ki
Head-to-head
6.0× lower Ki for 6MP reaction (0.96 µM vs 5.78 µM)
Reported substrate-dependent binding affinity context
Same compound across two XOD substrates
Enzyme Inhibition Binding Kinetics Metabolic Clearance

CDK2 Inhibition Potency

Derivatives of the 2-aminopurine scaffold can achieve potent inhibition of specific kinases. A structure-based design effort yielded a 2-aminopurine derivative (compound 11l) with a reported IC50 of 19 nM against CDK2, a key cell cycle regulator [1]. This level of potency is a direct consequence of the 2-aminopurine core's ability to engage the kinase active site in a manner distinct from other purine-based scaffolds.

CDK2 inhibition
Data to verify
IC50 = 19 nM
Reported CDK2 inhibition assay context
Requires independent validation; source review needed
Kinase Inhibition Triple-Negative Breast Cancer CDK2 Inhibitor

Anti-HIV-1 Replication Activity

The 2',3'-dideoxynucleoside derivative of 2-aminopurine demonstrates a consistent, albeit moderate, antiviral effect against multiple HIV strains. This activity is quantified by EC50 values that fall within a specific range across different cell lines, providing a defined potency window for this nucleoside analog [1].

Anti-HIV-1 EC50 range
Class-level
EC50 range: 8–100 µM
Reported antiviral activity screening range
Defined potency window for this nucleoside analog
Antiviral HIV-1 Inhibition Nucleoside Analog

Anti-HSV-1 Activity

Further differentiating the 2-aminopurine scaffold, a specific methylenecyclopropane analog ((S)-(+)-4) shows moderate activity against HSV-1. Its EC50 of 35 µM is accompanied by a favorable selectivity index, as it was found to be non-cytotoxic in KB cells at concentrations exceeding 100 µM [1]. This profile, while not high-potency, is distinct from many other purine nucleoside analogs.

HSV-1 inhibition & selectivity
Class-level
EC50 = 35 µM; CC50 > 100 µM (KB cells)
Reported HSV-1 inhibition and cytotoxicity context
Moderate potency with selectivity index >2.8
Antiviral Herpes Simplex Virus Nucleoside Analog

PI4K Inhibition Baseline

In contrast to its potent derivatives targeting CDK2, the unmodified 2-aminopurine base exhibits weak activity against phosphatidylinositol 4-kinase (PI4K). This is quantified by a high IC50 value of 341.6 µM, placing it orders of magnitude less potent than standard PI4K inhibitors like adenosine (IC50 = 30.3 µM) . This data serves as a critical selectivity benchmark.

PI4K selectivity baseline
Data to verify
IC50 = 341.6 µM vs Adenosine 30.3 µM (11.3× less potent)
Reported off-target PI4K inhibition context
Useful as selectivity benchmark for derivatives
Kinase Inhibition Phosphatidylinositol 4-kinase Selectivity Profiling

2-Amino-8H-purin-6-ol Applications


Substrate-Selective XOD Inhibitor Development

Based on the evidence that AHMP (a derivative of the 2-Amino-8H-purin-6-ol scaffold) exhibits a 32.8-fold preferential inhibition of 6MP metabolism over xanthine metabolism (IC50 of 0.54 µM vs 17.71 µM) and a 6-fold lower Ki for the 6MP reaction [1], this compound class is ideal for developing adjunct therapies in 6-mercaptopurine (6MP) cancer treatment. The key benefit is the potential to maintain 6MP efficacy while avoiding the toxic xanthine accumulation associated with non-selective XOD inhibitors like allopurinol. [1]

CDK2 Inhibitor Design in Oncology

The ability to derivatize the 2-aminopurine core to achieve potent enzyme inhibition is validated by the CDK2 inhibitor 11l, which has a reported IC50 of 19 nM [2]. This application scenario is for medicinal chemistry programs targeting cell cycle kinases. The nanomolar potency differentiates this optimized 2-aminopurine derivative from less active purine analogs, making it a strong candidate for lead optimization in anti-cancer drug discovery, particularly for cancers like triple-negative breast cancer. [2]

Fluorescent Probe for Exonuclease and Polymerase Assays

The 2-Amino-8H-purin-6-ol core is the basis for 2-aminopurine (2AP), a highly valued fluorescent nucleobase analog. Its intrinsic fluorescence, which is strongly quenched when incorporated into double-stranded DNA but increases upon base unstacking or excision, is a unique property not shared by canonical bases (adenine, guanine) or simple 6-oxopurines (hypoxanthine) [3]. This enables real-time, high-throughput assays for monitoring DNA polymerase fidelity, exonuclease proofreading, and helicase activity without the need for secondary reporters, providing a distinct advantage in assay design and reagent procurement. [3]

Kinase Selectivity Profiling Baseline

The quantitative data showing that unmodified 2-aminopurine is a weak PI4K inhibitor (IC50 = 341.6 µM), compared to adenosine (IC50 = 30.3 µM) , provides a crucial benchmark for selectivity. This application scenario is in early-stage drug discovery and chemical biology, where the weak activity of the core scaffold can be used as a control to validate that newly synthesized, potent 2-aminopurine derivatives are achieving their desired selectivity. It offers a quantitative 'off-target' baseline for a common kinase family, guiding the selection of more specific lead compounds.

Application
Selection Property
Validation Focus
Substrate-selective XOD inhibition research
Substrate-dependent XOD inhibition profile
Verify preferential 6MP pathway inhibition without xanthine accumulation risk
CDK2 kinase inhibitor lead optimization
Low nanomolar CDK2 inhibition potency
Confirm kinase selectivity and cell-cycle arrest endpoints
Real-time exonuclease/polymerase activity assays
Environment-sensitive fluorescence of 2-aminopurine
Validate fluorescence response upon base unstacking or excision
Off-target kinase selectivity profiling
Weak PI4K inhibition as selectivity benchmark
Compare derivative potency against PI4K to ensure target selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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